N-((4-benzyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-37-24-15-13-23(14-16-24)28(36)30-18-26-31-32-29(34(26)19-21-8-3-2-4-9-21)38-20-27(35)33-17-7-11-22-10-5-6-12-25(22)33/h2-6,8-10,12-16H,7,11,17-20H2,1H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDUZNBMPVJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-benzyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a triazole ring and a quinoline derivative. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the fields of antimicrobial, antidepressant, and anticancer activities.
Structural Overview
The compound's structure can be broken down into key components:
- Triazole moiety : Known for various biological activities, including antifungal and antibacterial properties.
- Quinoline derivative : Associated with a variety of biological effects, including antimalarial and anticancer activities.
- Methoxybenzamide group : Often linked to enhanced biological activity and improved solubility.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole derivatives displayed notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 250 µg/ml against pathogens like E. coli and Staphylococcus aureus .
| Compound | Bacteria Tested | MIC (µg/ml) | Activity |
|---|---|---|---|
| 3a | E. coli | 15.6 | High |
| 3b | Staphylococcus aureus | 31.25 | Moderate |
| 3c | Bacillus subtilis | 62.5 | Moderate |
Antidepressant Activity
The antidepressant potential of the compound has been explored through various in vivo models. The Forced Swimming Test (FST) is commonly used to assess antidepressant activity. In studies involving similar compounds, significant reductions in immobility duration were observed, indicating potential antidepressant effects comparable to established medications such as fluoxetine .
Key Findings:
- FST Results : Compounds related to the target structure showed a percentage decrease in immobility duration of up to 58.93% .
- Mechanism of Action : The proposed mechanism involves interaction with the serotonin receptor (5-HT1A), which is crucial for mood regulation.
Anticancer Activity
The quinoline component of the compound has been linked to anticancer properties. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation in various types of cancer . The incorporation of the triazole moiety may enhance this effect due to its ability to interfere with cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a comparative study of triazole derivatives, one compound demonstrated an inhibition zone of 22 mm against E. coli, indicating strong antibacterial activity .
Study 2: Antidepressant Evaluation
A series of compounds derived from similar structural frameworks were evaluated for their antidepressant effects using the FST model. The most promising candidates exhibited binding affinities to serotonin receptors that suggest a mechanism for their therapeutic effects .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. The specific structure of N-((4-benzyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may contribute to its efficacy against various cancer types by inducing apoptosis in tumor cells .
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including acylation and coupling reactions. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that enhance desired pharmacological properties while minimizing toxicity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several triazole derivatives against a panel of bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further investigations into its mechanism of action highlighted the role of reactive oxygen species (ROS) generation as a key factor in its anticancer efficacy .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Triazole Ring Formation
The 1,2,4-triazole core is commonly synthesized via cycloaddition or condensation methods. In related compounds, triazole derivatives are formed by:
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Hydrazide-isothiocyanate coupling : Nalidixic acid hydrazide reacts with isothiocyanates under reflux to form alkylthio-1,2,4-triazoles .
-
Click chemistry : While not explicitly mentioned in the search results, analogous triazoles are often prepared via Huisgen cycloaddition, which could apply here.
Key Reagents :
| Reaction Type | Reagents/Conditions | Source |
|---|---|---|
| Hydrazide-isothiocyanate coupling | Ethanol, reflux, 24 hours | |
| Triazole formation | Triethylamine, ethanol, room temperature |
Thioether Bond Formation
The thioether linkage between the triazole and benzyl group is likely formed via nucleophilic substitution or metathesis . For example:
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In benzylsulfanyl-triazole derivatives, benzyl bromide reacts with thioamide intermediates under alkaline conditions .
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Mercapto-triazoles may undergo alkylation with alkyl halides (e.g., R'X) in the presence of potassium hydroxide .
Reaction Conditions :
| Step | Reagents/Conditions | Source |
|---|---|---|
| Benzylsulfanyl group | Benzyl bromide, NaOH, reflux | |
| Alkylthio-triazole | Alkyl halide, KOH, ethanol, reflux |
Amide Bond Formation
The 4-methoxybenzamide group is formed through amide coupling , such as:
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Ester-to-amide conversion : Benzoyl chloride reacts with amines in the presence of a base (e.g., triethylamine) .
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Direct amidation : Benzamide derivatives are synthesized via condensation of benzoic acid with amines using coupling agents like DCC .
Reaction Parameters :
| Reaction Type | Reagents/Conditions | Source |
|---|---|---|
| Amide coupling | Triethylamine, ethanol, room temperature | |
| Amidation | DCC, DMF, 0°C |
Triazole-Thioether Coupling
The triazole and benzyl groups are connected via a thioether bond. A plausible pathway involves:
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Triazole synthesis : Formation of the triazole ring via hydrazide-isothiocyanate coupling .
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Benzylsulfanyl group introduction : Reaction of the triazole with benzyl bromide under alkaline conditions .
Mechanism :
textTriazole-SH + Benzyl bromide → Triazole-S-Benzyl + HBr
Dihydroquinoline-Oxoethyl Linkage
The 2-oxoethyl group linked to the dihydroquinoline is likely formed via:
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Alkylation : Reaction of dihydroquinoline with a ketone (e.g., acetone) under acidic conditions.
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Oxidation : Conversion of a secondary alcohol to a ketone using oxidizing agents like KMnO₄.
Functional Group Contributions
| Functional Group | Role in Compound | Source |
|---|---|---|
| Triazole ring | Potential bioisostere for hydrogen bonding | |
| Thioether bond | Enhances lipophilicity and stability | |
| Dihydroquinoline | DNA-binding or kinase-targeting motifs |
Molecular Docking and Activity
While specific docking data for this compound is unavailable, analogs like 4-chloro-benzamide triazoles show:
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High binding affinity (e.g., −9.8 kcal/mol) for bacterial enzymes .
-
Antibacterial activity via disruption of enzyme function, validated by molecular docking .
Challenges and Optimization
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Compared to thiadiazole analogs (e.g., ), the triazole core in the target compound may offer superior metabolic stability due to reduced ring strain .
- The 4-methoxybenzamide group is shared with , but the absence of a triazole or dihydroquinoline in limits its pharmacological versatility.
Key Observations :
- The target compound’s synthesis likely requires more steps than , leading to lower overall yields (inferred from similar multi-step protocols ).
- Thioether formation (as in ) often involves harsh conditions (e.g., K₂CO₃ in acetone), which may limit compatibility with sensitive functional groups.
Key Observations :
- The dihydroquinoline moiety in the target compound may confer unique CNS-targeted activity absent in simpler analogs .
- Thiadiazole derivatives (e.g., ) show stronger antimicrobial/anticancer profiles, whereas the target compound’s triazole core could favor anti-inflammatory or kinase-inhibitory effects.
Q & A
Q. What synthetic methodologies are recommended for constructing the triazole-thioether linkage in this compound?
The triazole-thioether moiety can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting a pre-synthesized triazole derivative with a thiol-containing intermediate (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thiol) under basic conditions (e.g., NaH/DMF). Ensure inert atmosphere to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : Use , , and 2D NMR (HSQC, HMBC) to confirm connectivity, especially for distinguishing triazole protons and resolving diastereotopic protons in the benzyl and dihydroquinoline groups.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in the triazole ring (e.g., 1,4-disubstituted vs. 1,5-disubstituted) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities.
Q. How can preliminary biological activity screening be designed for this compound?
Prioritize assays based on structural analogs. For example, if the dihydroquinoline moiety suggests kinase inhibition potential, use in vitro kinase inhibition assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–10 µM). Validate results with orthogonal assays (e.g., cellular proliferation in cancer cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?
Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example, a central composite design can optimize the Buchwald-Hartwig amination (if applicable), testing parameters like Pd catalyst loading (1–5 mol%), ligand (Xantphos vs. BINAP), and reaction time (12–48 hr). Use Bayesian optimization for high-dimensional parameter spaces to minimize experimental runs .
Q. What computational strategies are suitable for predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., kinase ATP-binding sites). Validate with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the methoxybenzamide group) using tools like LigandScout .
Q. How should contradictory data between synthetic batches be analyzed?
- Reproducibility studies : Replicate reactions under identical conditions to rule out human error.
- Impurity profiling : Use LC-MS to identify side products (e.g., oxidized thioether or hydrolyzed triazole).
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) to confirm structural assignments .
Q. What strategies mitigate instability of the dihydroquinoline moiety during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Stabilizer screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing benzyl with pyridylmethyl) or the dihydroquinoline ring (e.g., saturation to tetrahydroquinoline).
- Bioisosteric replacements : Substitute the thioether with sulfoxide/sulfone groups to assess electronic effects.
- Data analysis : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. What experimental protocols ensure safety given the compound’s reactive intermediates?
- Hazard analysis : Pre-screen intermediates (e.g., chloroacetyl chloride) using NFPA ratings and SDS.
- Engineering controls : Use Schlenk lines for air-sensitive steps and fume hoods for thiol-containing reactions.
- In situ monitoring : Employ ReactIR or PAT tools to minimize exposure to hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
